5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium
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Overview
Description
5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium is a useful research compound. Its molecular formula is C28H28ClN3NaO5 and its molecular weight is 545.0 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium involves multiple steps. The process typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the piperazine moiety and subsequent functionalization to achieve the final product. Key reagents include 4-(diphenylmethyl)piperazine, chloroacetyl chloride, and sodium hydroxide. The reactions are carried out under controlled conditions, often involving solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The scalability of the process is achieved through batch or continuous flow synthesis, ensuring consistent production standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and amide bonds in the molecule can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as water, ethanol, or DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the development of pharmaceuticals and as a component in various chemical formulations.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: A simpler analog with different biological activities.
2-(4-Methoxyphenoxy)-5-chlorobenzoic Acid: Another derivative with distinct chemical properties.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its use as a bacteriostat and preservative.
Uniqueness
Properties
Molecular Formula |
C28H28ClN3NaO5 |
---|---|
Molecular Weight |
545.0 g/mol |
InChI |
InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36); |
InChI Key |
YFKMLXPWGZOTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O.[Na] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.